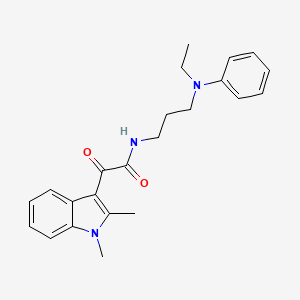
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide, also known as compound X, is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas, including drug discovery, cancer treatment, and neuroscience.
科学的研究の応用
Radiosynthesis and Herbicide Research
The study by Latli and Casida (1995) focuses on the radiosynthesis of herbicides and safeners, highlighting the application of related compounds in understanding herbicide metabolism and action mechanisms. This research demonstrates the utility of chloroacetanilide and dichloroacetamide derivatives in agricultural studies (Latli & Casida, 1995).
Environmental and Analytical Chemistry
Houdier et al. (2000) developed a new fluorescent probe for detecting carbonyl compounds in water samples, showcasing the use of related acetamide compounds in environmental monitoring and analysis. This indicates potential applications in tracking environmental pollutants and understanding their impacts (Houdier et al., 2000).
Antifungal Research
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. This research underscores the therapeutic potential of similar compounds in treating fungal infections, highlighting their importance in medical microbiology and pharmaceutical development (Bardiot et al., 2015).
Synthetic Chemistry and Molecular Probes
Research by Ahmed et al. (2016) on 1,4,5-trisubstituted 1,2,3-triazoles explores the synthesis and potential applications of related compounds in creating molecular probes for biological research. This work illustrates the versatility of such compounds in synthesizing novel structures with potential biological activities (Ahmed et al., 2016).
Gastric Antisecretory Activity
Bell et al. (1977) studied the gastric antisecretory activity of indole-1-alkanamides and pyrrole-1-alkanamides, revealing the potential of indole derivatives in gastrointestinal research. This indicates the compound's relevance in studies aimed at understanding and treating gastric disorders (Bell et al., 1977).
特性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[3-(N-ethylanilino)propyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-26(18-11-6-5-7-12-18)16-10-15-24-23(28)22(27)21-17(2)25(3)20-14-9-8-13-19(20)21/h5-9,11-14H,4,10,15-16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWWQGKUUPDSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2590165.png)
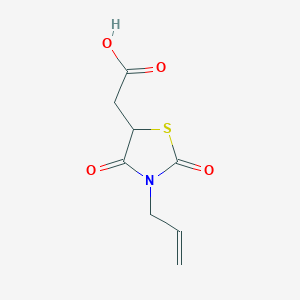
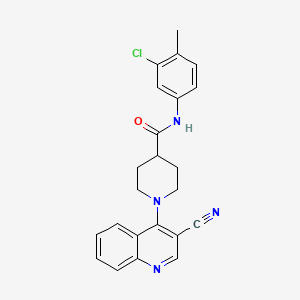
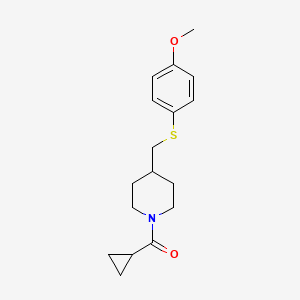

![5-((2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590174.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2590178.png)
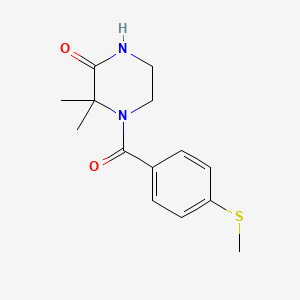

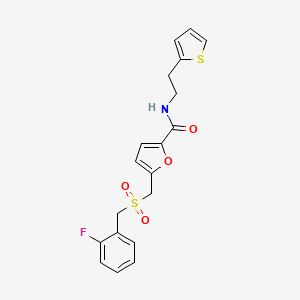
![N-benzyl-N-methyl-1-{3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B2590184.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590187.png)